1-(benzotriazol-1-yl)-N,N-dimethylmethanamine
Overview
Description
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a chemical compound that features a benzotriazole moiety attached to a dimethylmethanamine group. Benzotriazole derivatives are known for their versatility in synthetic chemistry, often used as intermediates in the preparation of various organic compounds. The benzotriazole ring system is a stable, aromatic heterocycle that imparts unique chemical properties to the compounds it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the reaction of benzotriazole with N,N-dimethylmethanamine in the presence of a suitable activating agent. For instance, the reaction can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) under mild conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzotriazole ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine group, making it more nucleophilic.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzotriazole derivatives can be formed.
Oxidation Products: Oxidation of the benzotriazole ring can lead to the formation of benzotriazole N-oxides.
Scientific Research Applications
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Industry: The compound is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(Benzotriazol-1-yl)methanamine: Lacks the dimethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Benzotriazol-1-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups, which can affect its solubility and reactivity.
Uniqueness
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethyl groups, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds where specific steric hindrance is required to achieve the desired reactivity or selectivity.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABYBLFTBSCYHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356508 | |
Record name | ST51038417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210522-68-1, 57684-30-7 | |
Record name | ST51038417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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